![molecular formula C14H12ClF2NO B2807410 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol CAS No. 1223880-95-2](/img/structure/B2807410.png)
4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C14H12ClF2NO and a molecular weight of 283.7 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources retrieved. The molecular weight is 283.7 , but other properties such as melting point, boiling point, and solubility are not provided.Wissenschaftliche Forschungsanwendungen
Fluorescence Detection of Cysteine
A derivative of 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol, specifically designed for fluorescence turn-on detection of cysteine (Cys), demonstrated excellent selectivity and sensitivity. This application leverages the compound's aggregation-induced emission (AIE) characteristics and excited-state intramolecular proton transfer (ESIPT) properties, offering a promising tool for detecting cysteine in biological samples with a detection limit as low as 0.46 μM (Liu, Wang, Xiang, & Tong, 2015).
Antimicrobial and Antidiabetic Activities
Another study synthesized 4-aminophenol derivatives, including those related to this compound, and evaluated their biological activities. These compounds showed broad-spectrum antimicrobial activities against various pathogens and significant inhibition of enzymes involved in diabetes, indicating their potential as antimicrobial and antidiabetic agents. The study also explored their interactions with human DNA, suggesting potential anticancer applications (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Synthesis and Characterization for Metal Complexation
Research into the synthesis and structure of metal complexes with this compound derivatives revealed their potential in forming stable complexes with transition metals. These complexes exhibited moderate anticancer activity, highlighting the compound's utility in developing metal-based therapeutics (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).
Corrosion Inhibition
Amine derivatives of this compound were evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic environments. The study demonstrated that these compounds form a protective film on the steel surface, significantly inhibiting corrosion. This application is critical for industries seeking to prolong the life of metal structures and components (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Antioxidant Properties
The compound's derivatives have been investigated for their antioxidant properties. Structural and spectroscopic characterization of these derivatives indicates their potential as effective antioxidants, which could be leveraged in developing therapeutic agents or dietary supplements to combat oxidative stress (Sen, Efil, Bekdemir, & Dinçer, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLUCNNMAKCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
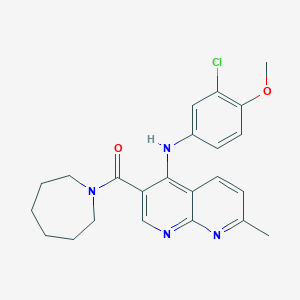
![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)
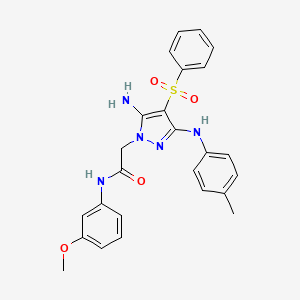
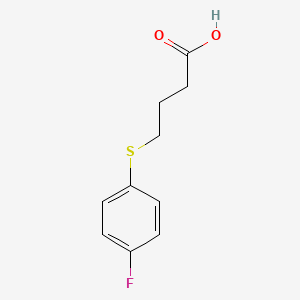
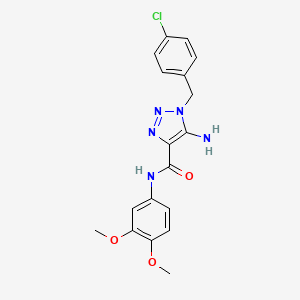

![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)
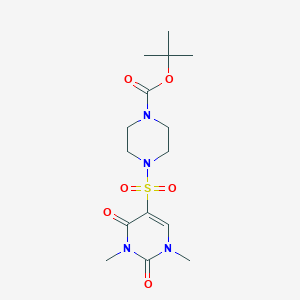
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)
